4-Bromo-6-(trifluoromethyl)-1H-indazole 4-Bromo-6-(trifluoromethyl)-1H-indazole
Brand Name: Vulcanchem
CAS No.: 1000342-95-9
VCID: VC21211411
InChI: InChI=1S/C8H4BrF3N2/c9-6-1-4(8(10,11)12)2-7-5(6)3-13-14-7/h1-3H,(H,13,14)
SMILES: C1=C(C=C(C2=C1NN=C2)Br)C(F)(F)F
Molecular Formula: C8H4BrF3N2
Molecular Weight: 265.03 g/mol

4-Bromo-6-(trifluoromethyl)-1H-indazole

CAS No.: 1000342-95-9

Cat. No.: VC21211411

Molecular Formula: C8H4BrF3N2

Molecular Weight: 265.03 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-6-(trifluoromethyl)-1H-indazole - 1000342-95-9

Specification

CAS No. 1000342-95-9
Molecular Formula C8H4BrF3N2
Molecular Weight 265.03 g/mol
IUPAC Name 4-bromo-6-(trifluoromethyl)-1H-indazole
Standard InChI InChI=1S/C8H4BrF3N2/c9-6-1-4(8(10,11)12)2-7-5(6)3-13-14-7/h1-3H,(H,13,14)
Standard InChI Key JRUCLQINUHVRJW-UHFFFAOYSA-N
SMILES C1=C(C=C(C2=C1NN=C2)Br)C(F)(F)F
Canonical SMILES C1=C(C=C(C2=C1NN=C2)Br)C(F)(F)F

Introduction

Physical and Chemical Properties

Understanding the physicochemical properties of 4-Bromo-6-(trifluoromethyl)-1H-indazole is essential for predicting its behavior in various chemical and biological systems. Table 1 summarizes these key properties.

Table 1: Physical and Chemical Properties of 4-Bromo-6-(trifluoromethyl)-1H-indazole

PropertyValue
Molecular FormulaC₈H₄BrF₃N₂
Molecular Weight265.03 g/mol
XLogP3-AA3.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count0
Exact Mass263.95100 Da
Topological Polar Surface Area28.7 Ų (Calculated)

The compound's structure features a planar indazole core with the bromine atom and trifluoromethyl group introducing significant electronic effects. The trifluoromethyl group enhances lipophilicity, a critical factor that can improve membrane permeability in biological systems, while the bromine atom serves as a potential site for further functionalization through various coupling reactions .

Structural Characteristics

The molecular structure of 4-Bromo-6-(trifluoromethyl)-1H-indazole consists of an indazole scaffold with strategic substitutions. Figure 1 shows the 2D chemical structure of the compound, highlighting its key structural features.

The indazole core contains a nitrogen-nitrogen bond within its five-membered ring, which contributes to its aromaticity and influences its reactivity. The bromine atom at the 4-position creates an electron-deficient center, making it susceptible to nucleophilic substitution and metal-catalyzed coupling reactions. The trifluoromethyl group at the 6-position introduces strong electron-withdrawing effects and enhances the compound's metabolic stability, properties highly valued in medicinal chemistry .

Synthesis Methods

Multiple synthetic routes have been developed to prepare 4-Bromo-6-(trifluoromethyl)-1H-indazole and related indazole derivatives. These methods typically involve either direct functionalization of the indazole core or the construction of the indazole ring system from suitably substituted precursors.

Metal-Mediated Synthetic Approaches

Silver(I)-mediated intramolecular oxidative C-H amination has emerged as an effective method for constructing 1H-indazoles, including those bearing trifluoromethyl groups. This approach allows for the synthesis of various 1H-indazoles with diverse functional groups at the 3-position, including CF₃ groups, making it particularly valuable for medicinal chemistry applications .

The reaction mechanism is proposed to proceed via outer-sphere electron transfer (SET) mediated by the silver(I) oxidant, forming a nitrogen-centered radical intermediate that undergoes intramolecular C-N bond formation. This is followed by a second SET oxidation and base-assisted rearomatization to yield the desired indazole product .

Lithiation and Coupling Reactions

Another synthetic approach leverages organolithium chemistry. 4-Bromo-6-(trifluoromethyl)-1H-indazole can undergo lithium-halogen exchange reactions with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures (-78°C). This generates a reactive organolithium intermediate that can be captured by various electrophiles to produce functionalized derivatives .

Table 2: Example Reaction Conditions for Lithiation

ReagentQuantityConditionsNotes
4-Bromo-6-(trifluoromethyl)-1H-indazole--Starting material
n-BuLi/THF (2.5M)--78°CAdded dropwise
THF--78°CSolvent
Electrophile--78°C to RTVarious electrophiles can be used

This method has been successfully employed to synthesize complex molecules containing the indazole scaffold, with reported yields of approximately 21% after purification by silica gel flash column chromatography .

Chemical Reactivity

The chemical reactivity of 4-Bromo-6-(trifluoromethyl)-1H-indazole is primarily determined by its functional groups and heterocyclic nature. Understanding these reactivity patterns is crucial for its application in organic synthesis and drug discovery.

Halogen-Metal Exchange

The bromine at the 4-position readily undergoes halogen-metal exchange with organolithium reagents, creating a reactive site for introducing various functional groups. This transformation converts the relatively inert C-Br bond into a highly reactive organometallic intermediate that can participate in numerous carbon-carbon and carbon-heteroatom bond-forming reactions .

N-Functionalization

The N-H group in the indazole ring can be functionalized to create derivatives such as tert-butyl 4-bromo-6-(trifluoromethyl)-1H-indazole-1-carboxylate (CAS: 2680709-24-2). These N-protected compounds often serve as intermediates in complex synthetic sequences, allowing selective reactivity at other positions of the molecule .

Cross-Coupling Reactions

The presence of a bromine atom makes 4-Bromo-6-(trifluoromethyl)-1H-indazole an excellent candidate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These transformations enable the creation of diverse analogs with potentially enhanced biological activities.

Applications in Medicinal Chemistry

Indazole derivatives, including those with trifluoromethyl substituents, have garnered significant interest in pharmaceutical research due to their diverse biological activities.

Biological Significance of Indazole Scaffold

The indazole core structure appears in numerous biologically active compounds and approved drugs. Recent literature emphasizes the importance of indazole-containing derivatives in medicinal chemistry, with compounds exhibiting activities as:

  • Protein kinase inhibitors

  • Anti-inflammatory agents

  • Antimicrobial compounds

  • Anticancer therapeutics

Role of Trifluoromethyl Group

The presence of a trifluoromethyl group significantly enhances the drug-like properties of compounds by:

  • Increasing lipophilicity, which improves membrane permeability

  • Enhancing metabolic stability by blocking potential sites of oxidative metabolism

  • Altering the electronic properties of the molecule, potentially improving binding interactions with biological targets

  • Increasing the compound's resistance to degradation in acidic environments

Research Applications

4-Bromo-6-(trifluoromethyl)-1H-indazole serves as a valuable synthetic intermediate in the preparation of more complex molecules with potential pharmaceutical applications. The compound's distinctive substitution pattern provides opportunities for structural diversification and optimization of biological activities.

Derivatives and Related Compounds

Several derivatives and structurally related compounds of 4-Bromo-6-(trifluoromethyl)-1H-indazole have been reported in the literature and chemical databases.

N-Protected Derivatives

tert-Butyl 4-bromo-6-(trifluoromethyl)-1H-indazole-1-carboxylate is a prominent derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the N-1 position. This modification alters the compound's properties and reactivity while protecting the indazole nitrogen during subsequent reactions .

Table 3: Properties of tert-Butyl 4-bromo-6-(trifluoromethyl)-1H-indazole-1-carboxylate

PropertyValue
Molecular FormulaC₁₃H₁₂BrF₃N₂O₂
Molecular Weight365.15 g/mol
CAS Number2680709-24-2
XLogP3-AA4.4
Boiling Point373.0±52.0°C (Predicted)
Density1.56±0.1 g/cm³ (20°C, 760 Torr) (Predicted)

Positional Isomers

3-Bromo-6-(trifluoromethyl)-1H-indazole (CAS: 1000341-21-8) represents a positional isomer of the title compound, with the bromine atom at the 3-position rather than the 4-position. This structural variation can significantly affect the compound's chemical behavior and potential biological activities.

4-Bromo-6-fluoro-1H-indazole is another structurally related compound where the trifluoromethyl group is replaced by a fluorine atom, resulting in different electronic properties and potential applications .

Analytical Characterization

Analytical characterization of 4-Bromo-6-(trifluoromethyl)-1H-indazole is essential for confirming its identity, assessing its purity, and monitoring reactions involving this compound.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used to assess the purity of heterocyclic compounds like 4-Bromo-6-(trifluoromethyl)-1H-indazole and to monitor reactions involving this compound.

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